![molecular formula C19H24N2O3S B4068512 N~1~-(2,4-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide](/img/structure/B4068512.png)
N~1~-(2,4-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of related compounds often involves strategic functional group transformations and the use of protective groups to achieve the desired molecular architecture. For instance, ethyl N-(diphenylmethylene)glycinate serves as an anionic glycine equivalent in monoalkylations, dialkylations, and Michael additions under solid-liquid phase-transfer catalysis conditions, leading to the synthesis of various amino acid derivatives, showcasing the versatility and complexity of synthesizing such molecules (López et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds closely related to N1-(2,4-dimethylphenyl)-N2-(mesitylsulfonyl)glycinamide is characterized by their complex arrangements and the presence of multiple functional groups contributing to their reactivity. For example, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were elucidated, providing insights into the structural aspects that influence their chemical behavior (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their molecular structure. The reactivity towards various nucleophiles, the formation of adducts, and the ability to undergo rearrangements are pivotal in understanding their chemical behavior. For instance, the reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides and subsequent reactions with nucleophiles showcase the diverse reactivity patterns of similar compounds (Sami & Osman, 1976).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-12-6-7-17(14(3)8-12)21-18(22)11-20-25(23,24)19-15(4)9-13(2)10-16(19)5/h6-10,20H,11H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDEFDNHPUYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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